N-(氨基甲酰硫代氨基)乙酰胺水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

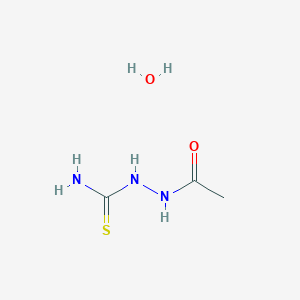

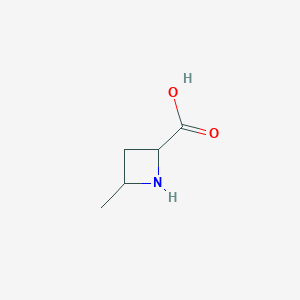

“N-(carbamothioylamino)acetamide hydrate” is a chemical compound with the CAS Number: 2379945-91-0 . It has a molecular weight of 151.19 and its IUPAC name is 2-acetylhydrazine-1-carbothioamide hydrate . It is a solid in physical form .

Synthesis Analysis

The synthesis of “N-(carbamothioylamino)acetamide hydrate” involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . This process can be carried out in several ways, including stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .Molecular Structure Analysis

The InChI code for “N-(carbamothioylamino)acetamide hydrate” is 1S/C3H7N3OS.H2O/c1-2(7)5-6-3(4)8;/h1H3,(H,5,7)(H3,4,6,8);1H2 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

“N-(carbamothioylamino)acetamide hydrate” is a derivative of cyanoacetamide, which is considered one of the most important precursors for heterocyclic synthesis . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis

“N-(carbamothioylamino)acetamide hydrate” is a solid . It has a molecular weight of 151.19 .科学研究应用

肿瘤细胞分化

N-(氨基甲酰硫代氨基)乙酰胺水合物及其类似物,如六亚甲基双[乙酰胺](HMBA),因其诱导某些类型肿瘤细胞分化为非恶性表型而被研究。例如,一些 HMBA 的双功能化酰胺、酰亚胺和肼衍生物在这方面表现出显着的效力,其中一种衍生物在诱导 HL-60 人类早幼粒细胞白血病细胞系分化方面比 HMBA 效力高出近 10 倍 (Haces、Breitman 和 Driscoll,1987)。

农药的环境降解

N-(氨基甲酰硫代氨基)乙酰胺水合物衍生物与某些农药的生物降解有关。例如,一项研究表明,固氮细菌苜蓿根瘤菌 CGMCC 7333 可以将新烟碱类杀虫剂啶虫脒 (ACE) 转化为 N-氨基甲酰亚胺衍生物 (IM-1-2)。这一过程由细菌的腈水合酶介导,对于了解 ACE 降解的环境归趋和酶促机制具有重要意义 (周等人,2014)。

药物代谢和毒理学

一些研究集中在药物代谢及其毒理学影响上,其中 N-(氨基甲酰硫代氨基)乙酰胺水合物或其衍生物可能发挥作用。例如,对乙酰氨基酚的代谢涉及转化为生物活性 N-酰基苯胺,其中可能涉及 N-(氨基甲酰硫代氨基)乙酰胺水合物的衍生物作为其代谢途径 (Högestätt 等人,2005)。此外,其他化合物(如 N-2-芴基羟胺)的代谢也已得到研究,而 N-(氨基甲酰硫代氨基)乙酰胺水合物衍生物在这些过程中的作用可能具有重要意义 (韦斯伯格、格兰瑟姆和韦斯伯格,1966)。

属性

IUPAC Name |

acetamidothiourea;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3OS.H2O/c1-2(7)5-6-3(4)8;/h1H3,(H,5,7)(H3,4,6,8);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYUDRFVXXTUBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=S)N.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[(2-Chloroacetyl)amino]propyl]-N-methyl-3,4-dihydro-2H-chromene-2-carboxamide](/img/structure/B2647228.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2647231.png)

![4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2647233.png)

![N-(Oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2647236.png)

![[2-Tert-butyl-4-(4-chlorophenyl)sulfanyl-5-methylpyrazol-3-yl] 5-bromofuran-2-carboxylate](/img/structure/B2647237.png)

![1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2647239.png)

![2,5-diethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2647241.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2647245.png)